molecular formula C9H8Cl2 B1618878 1,2-Dichloro-4-isopropenylbenzene CAS No. 41575-21-7

1,2-Dichloro-4-isopropenylbenzene

Cat. No.: B1618878
CAS No.: 41575-21-7
M. Wt: 187.06 g/mol
InChI Key: ZPVVNLOZNJMZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dichloro-4-isopropenylbenzene is a chlorinated aromatic compound characterized by a benzene ring substituted with two chlorine atoms at the 1- and 2-positions and an isopropenyl group (-CH₂C(CH₃)=CH₂) at the 4-position. This structural configuration imparts unique physicochemical properties, such as increased steric hindrance and reactivity compared to simpler dichlorobenzenes. Potential applications of 1,2-Dichloro-4-isopropenylbenzene may include its use as an intermediate in organic synthesis, particularly in agrochemicals or pharmaceuticals, though specific data are absent in the provided sources.

Properties

CAS No.

41575-21-7

Molecular Formula

C9H8Cl2

Molecular Weight

187.06 g/mol

IUPAC Name

1,2-dichloro-4-prop-1-en-2-ylbenzene

InChI

InChI=1S/C9H8Cl2/c1-6(2)7-3-4-8(10)9(11)5-7/h3-5H,1H2,2H3

InChI Key

ZPVVNLOZNJMZMS-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CC(=C)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1,2-Dichloro-4-isopropenylbenzene with related chlorinated benzene derivatives, focusing on substituent patterns, CAS numbers, and inferred properties based on structural similarities:

Compound Name CAS Number Substituents Key Properties/Applications
1,2-Dichloro-4-isopropenylbenzene Not provided Cl (1,2), isopropenyl (4) Likely high reactivity due to conjugated alkene; potential synthetic intermediate.
1,2-Dichlorobenzene 95-50-1 Cl (1,2) Common solvent, intermediate in dye/pesticide synthesis .
1,3-Dichlorobenzene 541-73-1 Cl (1,3) Lower polarity than 1,2-isomer; used in polymer production .
1,3-Dibromo-5,5-dimethylhydantoin 77-48-5 Br (1,3), dimethylhydantoin Oxidizing agent in disinfectants and water treatment .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) Not provided OH (3,4), acrylic acid (side chain) Antioxidant properties; used in pharmacological and food research .

Key Differences:

  • Reactivity : The electron-withdrawing chlorine atoms in 1,2- and 1,3-dichlorobenzenes reduce ring reactivity compared to hydroxylated analogs like caffeic acid, where electron-donating groups enhance antioxidant activity .
  • Applications : While 1,2-dichlorobenzene is widely used as a solvent, the isopropenyl derivative’s applications remain speculative without direct evidence. Its structure suggests utility in specialty polymers or cross-linking agents.

Research Findings and Limitations

  • Structural Analysis: Crystallographic studies of similar compounds (e.g., 1,2-dichlorobenzene) often employ programs like SHELX for refinement, as noted in .
  • Toxicity and Safety : Chlorinated benzenes generally exhibit moderate to high toxicity (e.g., 1,2-dichlorobenzene is classified as harmful if inhaled ). The isopropenyl group could alter metabolic pathways, warranting further toxicological studies.

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